N-(2,4-dimethylphenyl)-N'-octylethanediamide
Overview
Description
N-(2,4-dimethylphenyl)-N'-octylethanediamide, commonly known as DMOAA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DMOAA belongs to the family of amides and is synthesized by the reaction of 2,4-dimethylbenzoyl chloride with octanediamine.
Mechanism of Action
The mechanism of action of DMOAA is not well understood. However, it is believed that DMOAA interacts with the target molecule through hydrogen bonding and van der Waals forces. The presence of the 2,4-dimethylphenyl and octylethanediamide groups in DMOAA provides it with the ability to form stable complexes with a variety of molecules.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of DMOAA. However, it has been reported that DMOAA does not exhibit any cytotoxicity or genotoxicity in vitro. In addition, DMOAA has been shown to be biocompatible and non-immunogenic in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMOAA is its ability to form stable complexes with a variety of molecules. This property makes it an ideal candidate for use in various lab experiments such as drug delivery and enzyme immobilization. However, the limitations of DMOAA include its high cost and limited availability.
Future Directions
There are several future directions for the research on DMOAA. One of the areas of interest is the development of new synthesis methods that can improve the yield and reduce the cost of DMOAA. Another area of interest is the investigation of the potential applications of DMOAA in the field of drug delivery, particularly for the delivery of hydrophobic drugs. Furthermore, the use of DMOAA as a ligand for the immobilization of enzymes and proteins on solid surfaces is an area that requires further investigation. Overall, the research on DMOAA has the potential to lead to the development of new materials and technologies that can have a significant impact on various fields.
Scientific Research Applications
DMOAA has been extensively studied for its potential applications in various fields such as material science, biotechnology, and pharmaceuticals. In material science, DMOAA has been used as a building block for the synthesis of functionalized polymers and dendrimers. In biotechnology, DMOAA has been used as a ligand for the immobilization of enzymes and proteins on solid surfaces. In pharmaceuticals, DMOAA has been investigated for its potential as a drug delivery system due to its ability to form stable complexes with drugs.
properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-octyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-5-6-7-8-9-12-19-17(21)18(22)20-16-11-10-14(2)13-15(16)3/h10-11,13H,4-9,12H2,1-3H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRHCTNNWGSARW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=O)NC1=C(C=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N'-octylethanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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